Sodium 1-amino-4-[4-(2,4-dimethylphenylthio)phenylamino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate
Description
Sodium 1-amino-4-[4-(2,4-dimethylphenylthio)phenylamino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate (referred to as PSB-16133, IC50 = 233 nM) is an anthraquinone derivative developed as a potent and selective antagonist of the purinergic P2Y4 receptor . This receptor, activated by uridine triphosphate (UTP), is implicated in gastrointestinal, cardiovascular, and neurological functions. PSB-16133 exhibits allosteric inhibition and selectivity over other P2Y subtypes (e.g., P2Y1, P2Y6, P2Y12), making it a valuable pharmacological tool .
Properties
Molecular Formula |
C28H21N2NaO5S2 |
|---|---|
Molecular Weight |
552.6 g/mol |
IUPAC Name |
sodium;1-amino-4-[4-(2,4-dimethylphenyl)sulfanylanilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C28H22N2O5S2.Na/c1-15-7-12-22(16(2)13-15)36-18-10-8-17(9-11-18)30-21-14-23(37(33,34)35)26(29)25-24(21)27(31)19-5-3-4-6-20(19)28(25)32;/h3-14,30H,29H2,1-2H3,(H,33,34,35);/q;+1/p-1 |
InChI Key |
VKKGSBFVNWDGQZ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=CC=C(C=C2)NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-])C.[Na+] |
Origin of Product |
United States |
Preparation Methods
The synthesis of PSB-16133 (sodium) involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The mother liquor preparation method involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL . Industrial production methods for PSB-16133 (sodium) are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
PSB-16133 (sodium) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides .
Scientific Research Applications
PSB-16133 (sodium) has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the roles of P2Y receptors in various chemical processes. In biology, it helps researchers understand the physiological functions of P2Y receptors and their involvement in cellular signaling pathways. In medicine, PSB-16133 (sodium) is used to investigate the potential therapeutic applications of P2Y receptor antagonists in treating diseases such as inflammation, thrombosis, and cancer . In industry, it is utilized in the development of new drugs and therapeutic agents targeting P2Y receptors .
Mechanism of Action
PSB-16133 (sodium) exerts its effects by selectively blocking P2Y receptor subtypes, particularly the P2Y4 receptor. This inhibition prevents the activation of downstream signaling pathways mediated by these receptors. The molecular targets of PSB-16133 (sodium) include the P2Y4 receptor and other related P2Y receptor subtypes. By blocking these receptors, PSB-16133 (sodium) can modulate various physiological processes, such as inflammation, platelet aggregation, and cell proliferation .
Comparison with Similar Compounds
Structural Modifications and Receptor Selectivity
The anthraquinone sulfonate scaffold is common among purinergic receptor antagonists. Substituents on the phenylamino group critically influence receptor affinity and selectivity:
Key Observations :
Pharmacological Profiles
- PSB-16133 vs. PSB-1699 : Both target P2Y4, but PSB-1699’s pyridinylmethylthio group increases selectivity, likely due to additional hydrogen-bonding interactions with the receptor .
- MG 50-3-1: The triazine ring in MG 50-3-1 confers nanomolar potency at P2Y1, demonstrating how heterocyclic substituents can dramatically enhance affinity .
- Cross-Reactivity : Suramin and PPADS inhibit P2X2R at micromolar ranges but show weaker effects on P2Y4, highlighting PSB-16133’s superior specificity .
Research Findings and Challenges
- Synthetic Challenges : Complex Ullmann coupling reactions (e.g., ) are often required to introduce substituents, limiting large-scale production of analogs like MG 50-3-1 .
- Toxicity and Discontinuations : Some derivatives (e.g., ’s 6397-02-0) were discontinued, possibly due to off-target effects or metabolic instability, emphasizing the need for optimized substituents .
- Therapeutic Potential: PSB-16133’s selectivity makes it a candidate for studying P2Y4 in diseases like irritable bowel syndrome, while MG 50-3-1’s potency against P2Y1 suggests antithrombotic applications .
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